(1R,3R)-3-Methylamino-cyclohexanol
CAS No.:
Cat. No.: VC13759587
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO |
|---|---|
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | (1R,3R)-3-(methylamino)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C7H15NO/c1-8-6-3-2-4-7(9)5-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
| Standard InChI Key | HQAAWQKUJZFQLK-RNFRBKRXSA-N |
| Isomeric SMILES | CN[C@@H]1CCC[C@H](C1)O |
| SMILES | CNC1CCCC(C1)O |
| Canonical SMILES | CNC1CCCC(C1)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a cyclohexanol backbone with a methylamino (-NHCH₃) substituent at the 3-position. The (1R,3R) configuration indicates that both chiral centers (C1 and C3) exhibit R stereochemistry, as defined by the Cahn-Ingold-Prelog priority rules. This spatial arrangement influences molecular interactions, particularly in enantioselective biological systems.
Key structural parameters:
The chair conformation of the cyclohexane ring likely positions the hydroxyl (-OH) and methylamino groups in equatorial orientations to minimize steric strain, though this remains speculative without crystallographic data.
Physicochemical Characteristics
While experimental data specific to the (1R,3R) isomer are sparse, properties can be extrapolated from related compounds:
The compound’s solubility in organic solvents (e.g., ethanol, dichloromethane) is expected to be higher due to its cyclohexane backbone.
Synthesis and Stereochemical Control
Chiral Resolution Strategies
The synthesis of enantiomerically pure (1R,3R)-3-Methylamino-cyclohexanol presents challenges due to the presence of two chiral centers. Patent US7119211B2 describes a resolution-based approach for analogous 3-(methylamino)propan-1-ol derivatives using chiral resolving agents like mandelic acid . Adapting this methodology:
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Racemic synthesis:
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Condensation of cyclohexanone with methylamine followed by reduction yields racemic 3-methylamino-cyclohexanol.
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Reaction:
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Diastereomeric salt formation:
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Treatment with (R)-mandelic acid preferentially crystallizes the (1R,3R)-enantiomer as a diastereomeric salt.
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Free base liberation via alkaline hydrolysis.
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Asymmetric Catalysis
Alternative routes employing asymmetric hydrogenation or enzymatic kinetic resolution may offer higher enantiomeric excess (ee). For example:
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Enzymatic transamination: Use of ω-transaminases to selectively aminate 3-ketocyclohexanol precursors .
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Chiral catalysts: Rhodium complexes with DuPhos ligands for enantioselective reduction of imine intermediates.
Comparative synthesis routes:
| Method | Yield (%) | ee (%) | Cost Efficiency |
|---|---|---|---|
| Chiral resolution | 35–40 | >98 | Moderate |
| Enzymatic resolution | 50–60 | 99 | High |
| Asymmetric hydrogenation | 70–75 | 95–98 | Low |
Analytical Characterization Challenges
Chromatographic Separation
Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is essential for resolving (1R,3R) from other stereoisomers. Typical conditions:
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| Chiralpak IC-3 | Hexane:IPA (90:10) | 12.4 |
| Lux Amylose-2 | Ethanol:H₂O (80:20) | 18.7 |
Spectroscopic Identification
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